molecular formula C10H15FOSi B13679272 2-Fluoro-3-(trimethylsilyl)anisole

2-Fluoro-3-(trimethylsilyl)anisole

Cat. No.: B13679272
M. Wt: 198.31 g/mol
InChI Key: SJTJPNGSRSPOOA-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trimethylsilyl)anisole is an organic compound that features a fluorine atom, a trimethylsilyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated anisole in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for 2-Fluoro-3-(trimethylsilyl)anisole may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trimethylsilyl)anisole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine or trimethylsilyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted anisoles.

Scientific Research Applications

2-Fluoro-3-(trimethylsilyl)anisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trimethylsilyl)anisole involves its interaction with molecular targets through its functional groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can influence its lipophilicity and stability. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroanisole: Similar structure but lacks the trimethylsilyl group.

    3-(Trimethylsilyl)anisole: Similar structure but lacks the fluorine atom.

    2-Fluoro-3-(trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a trimethylsilyl group.

Uniqueness

2-Fluoro-3-(trimethylsilyl)anisole is unique due to the presence of both the fluorine atom and the trimethylsilyl group, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H15FOSi

Molecular Weight

198.31 g/mol

IUPAC Name

(2-fluoro-3-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H15FOSi/c1-12-8-6-5-7-9(10(8)11)13(2,3)4/h5-7H,1-4H3

InChI Key

SJTJPNGSRSPOOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)[Si](C)(C)C)F

Origin of Product

United States

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